molecular formula C20H23N3O3S B4696044 METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE

METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE

Cat. No.: B4696044
M. Wt: 385.5 g/mol
InChI Key: VDQABAZBVOQMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE is a complex organic compound with a molecular formula of C18H22N4O4S It is known for its unique structure, which includes a morpholinoaniline group and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE typically involves the reaction of 4-morpholinoaniline with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thiourea to introduce the carbothioyl group, followed by purification steps to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE is unique due to its morpholinoaniline group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

methyl 2-[4-[(4-morpholin-4-ylphenyl)carbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-25-19(24)14-15-2-4-16(5-3-15)21-20(27)22-17-6-8-18(9-7-17)23-10-12-26-13-11-23/h2-9H,10-14H2,1H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQABAZBVOQMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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